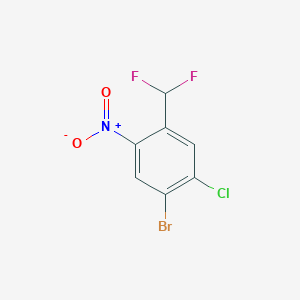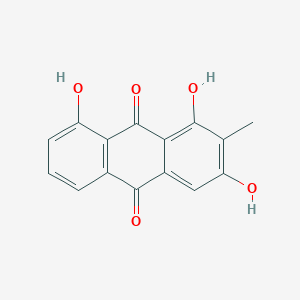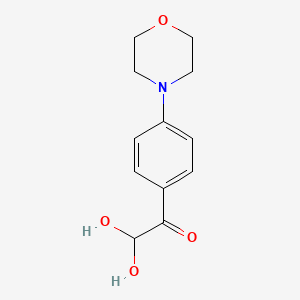
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of two hydroxyl groups and a morpholine ring attached to a phenyl group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one typically involves the reaction of 4-morpholinophenyl derivatives with suitable reagents under controlled conditions. One common method includes the use of hydroxylation reactions to introduce the hydroxyl groups at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the morpholine ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified morpholine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)ethan-1-one
- 1-(2-Hydroxy-5-methylphenyl)ethanone
Uniqueness
2,2-Dihydroxy-1-(4-morpholinophenyl)ethan-1-one is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2,2-dihydroxy-1-(4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO4/c14-11(12(15)16)9-1-3-10(4-2-9)13-5-7-17-8-6-13/h1-4,12,15-16H,5-8H2 |
Clé InChI |
QXEMBHBQSAPWAM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C(=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



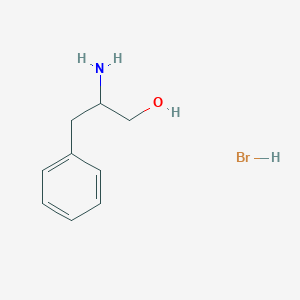

![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
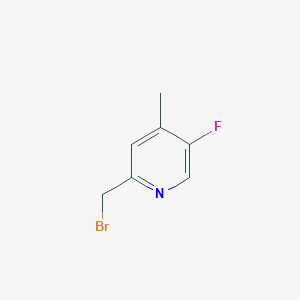
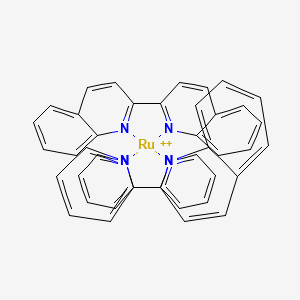

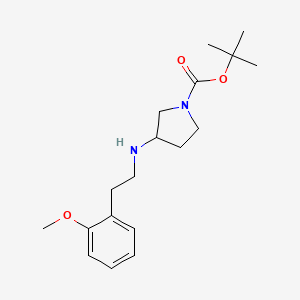
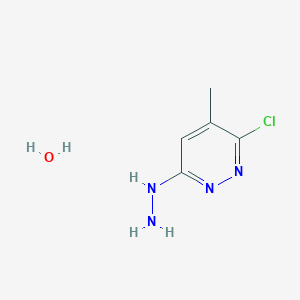
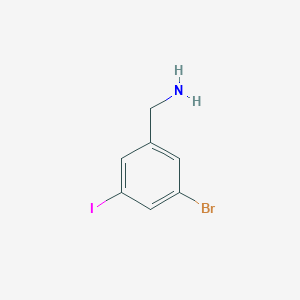
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
